molecular formula C11H8Cl2N2OS B4429876 2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4429876
M. Wt: 287.2 g/mol
InChI Key: RIGBEQXHPGGSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF-10, is a chemical compound that has gained importance due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of benzamides. DMF-10 has been found to exhibit significant biological activity, making it a promising candidate for various research applications.

Mechanism of Action

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide exerts its biological activity by interacting with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has also been shown to modulate the expression of certain genes that play a role in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which makes it a potential candidate for use in the treatment of various diseases. This compound has also been found to inhibit the growth of cancer cells and microbial pathogens. It has been shown to modulate the expression of certain genes that play a role in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been found to exhibit significant biological activity, making it a promising candidate for various research applications. However, there are also certain limitations associated with the use of this compound in lab experiments. Its chemical properties and biological activity may vary depending on the experimental conditions and the specific molecular targets being studied.

Future Directions

There are several future directions for research on 2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. It has the potential to be further developed as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the specific molecular targets and signaling pathways that are modulated by this compound. The development of novel analogs and derivatives of this compound may also lead to the discovery of more potent and selective compounds with improved biological activity. The use of this compound in combination with other therapeutic agents may also be explored as a potential strategy for the treatment of various diseases.

Scientific Research Applications

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit significant biological activity, making it a promising candidate for various research applications. It has been studied extensively for its potential use in treating cancer, inflammation, and microbial infections. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which makes it a potential candidate for use in the treatment of various diseases.

properties

IUPAC Name

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGBEQXHPGGSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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